![molecular formula C16H21FN2O2 B13937542 1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
准备方法
The synthesis of 1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of the bromine atom at the 3-position can be done using brominating agents such as N-bromosuccinimide (NBS).
Amination: The amino group at the 5-position can be introduced via nucleophilic substitution reactions.
Esterification: The carboxylate group can be formed through esterification reactions involving 1,1-dimethylethanol and appropriate carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
化学反应分析
1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The amino group can participate in coupling reactions, forming bonds with various electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and other diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific receptors and enzymes.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to the modulation of various biological pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
相似化合物的比较
Similar compounds to 1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate include other pyrrolo[2,3-c]pyridine derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities and properties. For example:
1,1-Dimethylethyl 5-amino-3-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: Similar structure with a chlorine atom instead of bromine.
1,1-Dimethylethyl 5-amino-3-methyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: Similar structure with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties.
属性
分子式 |
C16H21FN2O2 |
|---|---|
分子量 |
292.35 g/mol |
IUPAC 名称 |
tert-butyl 6-(5-fluoropyridin-3-yl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H21FN2O2/c1-11-5-6-14(12-7-13(17)9-18-8-12)19(10-11)15(20)21-16(2,3)4/h6-9,11H,5,10H2,1-4H3 |
InChI 键 |
IIHSKBYINLBRRT-UHFFFAOYSA-N |
规范 SMILES |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC(=CN=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





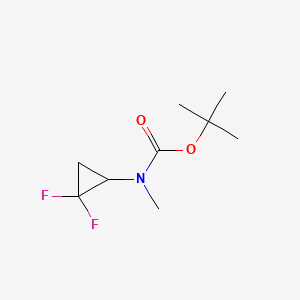
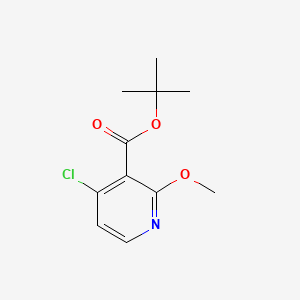

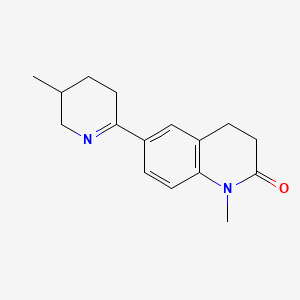
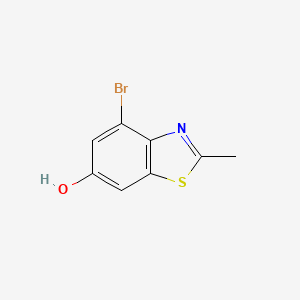

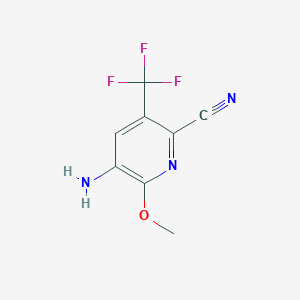
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)

![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
